molecular formula C25H24FNO4 B1588763 (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID CAS No. 769908-13-6

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

Cat. No.: B1588763
CAS No.: 769908-13-6
M. Wt: 421.5 g/mol
InChI Key: VGYFMXBACGZSIL-FUTHQCHMSA-N
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Description

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group, along with a heptenoic acid chain bearing two hydroxyl groups. Its intricate structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Introduction of the Cyclopropyl and Fluorophenyl Groups: These groups can be introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Construction of the Heptenoic Acid Chain: This step involves the formation of the carbon chain through aldol condensation or Wittig reaction, followed by selective reduction and hydroxylation to introduce the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents like PCC or Jones reagent.

    Reduction: The double bond in the heptenoic acid chain can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid)

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Nitrating mixture (HNO3/H2SO4), Halogenating agents (Br2, Cl2)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Saturated heptanoic acid derivative

    Substitution: Nitro or halogenated derivatives of the fluorophenyl group

Scientific Research Applications

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving quinoline derivatives.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The cyclopropyl and fluorophenyl groups enhance the compound’s binding affinity and specificity, while the hydroxyl groups may participate in hydrogen bonding, stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    Intermetallic Compounds: Though not directly related, these compounds share the complexity and specificity in their applications.

Uniqueness

(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID stands out due to its unique combination of a quinoline core with cyclopropyl and fluorophenyl substitutions, along with a heptenoic acid chain. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYFMXBACGZSIL-FUTHQCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431733
Record name (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769908-13-6
Record name (E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 2
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 3
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 4
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 5
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID
Reactant of Route 6
Reactant of Route 6
(3R,5R,6E)-7-[2-CYCLOPROPYL-4-(4-FLUOROPHENYL)-3-QUINOLINYL]-3,5-DIHYDROXY-6-HEPTENOIC ACID

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